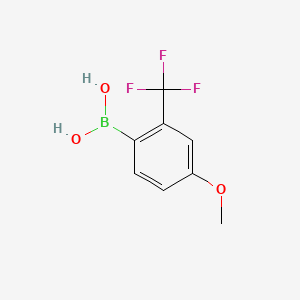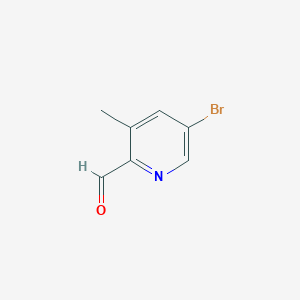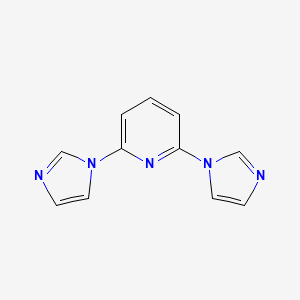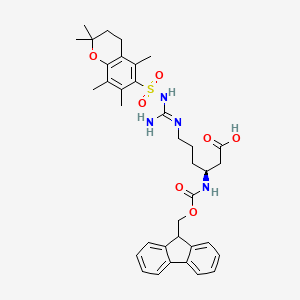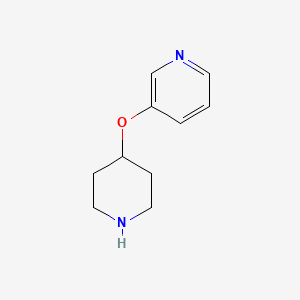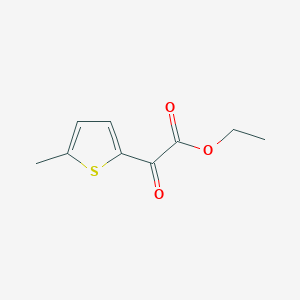
Ethyl 5-methylthiophene-2-glyoxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-methylthiophene-2-glyoxylate is a chemical compound with the CAS number 50845-87-9 . It has a linear formula of C9H10O3S and a molecular weight of 198.24 g/mol.
Molecular Structure Analysis
The IUPAC name for Ethyl 5-methylthiophene-2-glyoxylate is ethyl (5-methyl-2-thienyl)(oxo)acetate . The InChI code is 1S/C9H10O3S/c1-3-12-9(11)8(10)7-5-4-6(2)13-7/h4-5H,3H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 5-methylthiophene-2-glyoxylate is a yellow oil .Applications De Recherche Scientifique
Practical Preparation of Ethyl 5-methylthiophene-2-glyoxylate Derivatives Ethyl 5-methylthiophene-2-glyoxylate derivatives have been synthesized through various methods. For instance, ethyl 2-methylthiophene-3-carboxylate was safely and efficiently prepared from commercially available 2-methylthiophene, showing advantages like operational simplicity and avoidance of strong bases or cryogenic conditions (Kogami & Watanabe, 2011). Similarly, ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate demonstrated novel fluorescence properties when synthesized from acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine (Guo Pusheng, 2009).
Dyeing Properties on Textiles Ethyl 5-methylthiophene-2-glyoxylate derivatives were also involved in dye synthesis with applications in textile dyeing. Complexation of these dyes with metals like copper, cobalt, and zinc was performed, and the dyed fabrics exhibited good levelness, fastness, and a range of shades when applied on polyester and nylon fabrics (Isaac Oluwatobi Abolude et al., 2021).
Propriétés
IUPAC Name |
ethyl 2-(5-methylthiophen-2-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-3-12-9(11)8(10)7-5-4-6(2)13-7/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNAPDCQSLHSDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(S1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543169 |
Source


|
| Record name | Ethyl (5-methylthiophen-2-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methylthiophene-2-glyoxylate | |
CAS RN |
50845-87-9 |
Source


|
| Record name | Ethyl (5-methylthiophen-2-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

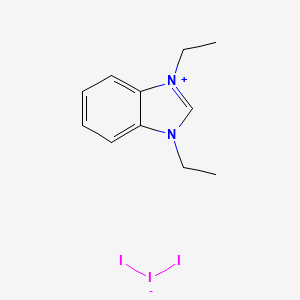
![5,8-Dioxaspiro[3.4]octane-2-methanol](/img/structure/B1315346.png)
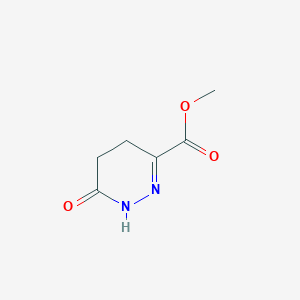
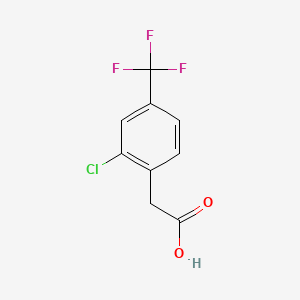
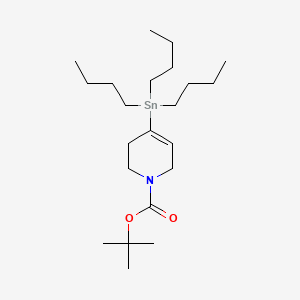
![[4-(1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B1315358.png)
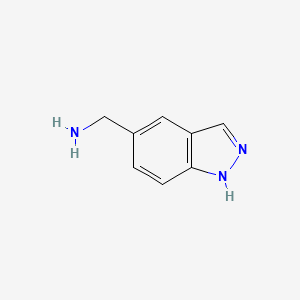
![(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B1315361.png)
